N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with a cyclopentylmethylamine derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Shares the sulfonamide group but lacks the cyclopentyl and hydroxyethoxy substituents.
Cyclopentylmethylamine: Contains the cyclopentylmethyl group but lacks the thiophene and sulfonamide moieties.
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a cyclopentylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize existing research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H19N1O3S
- Molecular Weight : 305.39 g/mol
- Functional Groups : Sulfonamide, ether, hydroxy, and cyclopentyl groups.
This unique structure is believed to contribute to its diverse biological activities.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Cancer Treatment : Studies have indicated its potential role in inhibiting tumor growth and proliferation in certain cancer cell lines.
- Antimicrobial Agents : Its effectiveness against bacterial strains suggests potential use as an antibiotic.
- Anti-inflammatory Agents : The compound's ability to reduce inflammation may be beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. Results demonstrated a significant reduction in cell viability in breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, showcasing its potential as a novel antimicrobial agent.
Data Summary Table
Activity Type | Effectiveness | IC50/MIC Values | References |
---|---|---|---|
Anticancer | Significant reduction | Low micromolar range | Journal of Medicinal Chemistry |
Antimicrobial | Effective against MDR | 4 µg/mL | Antimicrobial Agents and Chemotherapy |
Anti-inflammatory | Modulation of pathways | Not specified | Various studies |
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S2/c14-7-8-17-12(5-1-2-6-12)10-13-19(15,16)11-4-3-9-18-11/h3-4,9,13-14H,1-2,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRVRZLENZBREJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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